REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][S:6]([O-:9])(=O)=[O:7])=[O:4].[Na+].P(Cl)(Cl)([Cl:13])=O>>[CH3:1][O:2][C:3]([CH2:5][S:6]([Cl:13])(=[O:9])=[O:7])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CS(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
840 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated at 80°-100° C. for about 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filtered solid was washed with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
the filtrate distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the dichloromethane and excess phosphorus oxychloride
|
Type
|
DISTILLATION
|
Details
|
The resulting oil residue was distilled through a short Vigreaux column
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226.8 g | |
YIELD: PERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |